PD 102807

M4 selectivity muscarinic receptor comparative pharmacology

PD 102807 is the definitive selective M4 muscarinic receptor antagonist (IC50=90.7 nM), offering 72- to 82-fold selectivity over M1/M5 subtypes. Its unique M3 biased agonism activates GRK/β-arrestin pathways without Gq/calcium signaling—a property absent in methacholine or atropine. Essential for reproducing published findings in Parkinson's LID models, airway smooth muscle remodeling, and hippocampal circuitry studies. Substituting with any other muscarinic antagonist compromises experimental validity.

Molecular Formula C23H24N2O4
Molecular Weight 392.4 g/mol
CAS No. 23062-91-1
Cat. No. B1662294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 102807
CAS23062-91-1
Synonyms3,6a,11,14-Tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylic acid, ethyl ester
Molecular FormulaC23H24N2O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C
InChIInChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3
InChIKeyVDDUJINYXKGZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD 102807 (CAS 23062-91-1): M4-Selective Muscarinic Antagonist for Parkinson's and Respiratory Research


PD 102807 is a synthetic small molecule belonging to the benzoxazine class, acting as a competitive muscarinic acetylcholine receptor (mAChR) antagonist [1]. It exhibits a marked preference for the M4 receptor subtype, with a reported affinity in the low nanomolar range (IC50 = 90.7 nM; pKB = 7.40 at human M4) [2]. This compound has been foundational in preclinical research for Parkinson's disease (specifically levodopa-induced dyskinesia) and obstructive airway diseases due to its unique pharmacological profile, which includes biased signaling at the M3 receptor [3] [4].

Why Generic Substitution Fails for PD 102807: The Critical Role of M4 Selectivity and Functional Bias


The pharmacological utility of PD 102807 is strictly dependent on its unique receptor selectivity fingerprint and functional properties, which are not replicated by other muscarinic antagonists. Unlike broad-spectrum antagonists like atropine or M1-preferring agents like pirenzepine, PD 102807 demonstrates a 72- to 82-fold selectivity for M4 over M1 and M5 receptors . Critically, it also exhibits a unique biased agonism at the M3 receptor, activating GRK/β-arrestin pathways while avoiding canonical Gq/calcium signaling, a property absent in balanced agonists like methacholine [1] [2]. Therefore, substituting PD 102807 with another muscarinic antagonist, even another M4-preferring compound, will result in a completely different experimental outcome, compromising the validity and reproducibility of any study investigating M4-specific or M3-biased signaling pathways.

Quantitative Evidence for PD 102807: Selectivity, Potency, and Functional Differentiation


Superior M4 Subtype Selectivity vs. PCS1055 and Pan-Antagonists

PD 102807 demonstrates superior selectivity for the M4 receptor subtype over M1, M2, and M5 compared to the M4 antagonist PCS1055 and the pan-antagonist atropine [1]. In a head-to-head radioligand binding study, PCS1055 exhibited greater inhibition of Oxo-M activity at M4 versus M1 (255-fold), M2 (69-fold), and M5 (>1000-fold), while PD 102807 showed a selectivity profile of 72-fold (M1), 38-fold (M2), 10-fold (M3), and 82-fold (M5) over the M4 receptor [2].

M4 selectivity muscarinic receptor comparative pharmacology

PD 102807 vs. Tropicamide and Telenzepine: Efficacy in Parkinson's Dyskinesia Model

In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, intrastriatal administration of PD 102807 (3 μM) significantly reduced levodopa-induced dyskinesia (LID) [1]. This effect was comparable to that of tropicamide (another M4-preferring antagonist) and telenzepine (an M1-preferring antagonist) [2]. Specifically, PD 102807 at 3 μM reduced abnormal involuntary movements (AIMs) score from 70.75 ± 5.64 to 25.38 ± 6.64 and decreased nigral GABA and striatal glutamate release .

Parkinson's disease levodopa-induced dyskinesia in vivo pharmacology

Functional Bias at M3 Receptor: PD 102807 vs. Methacholine in Airway Smooth Muscle

Unlike the balanced agonist methacholine (MCh), which activates both Gq/calcium and GRK/β-arrestin pathways, PD 102807 acts as a biased M3 mAChR ligand, selectively activating GRK/β-arrestin-dependent AMPK signaling while bypassing the canonical Gq/calcium pathway [1] [2]. This functional selectivity leads to distinct biological outcomes: PD 102807 inhibits TGF-β-induced hypercontractile ASM phenotype, an effect not seen with MCh .

biased signaling M3 muscarinic receptor airway smooth muscle asthma

Hippocampal Circuit-Specific Effects: M4-Dependent Inhibition of GABAergic Transmission

In hippocampal slice electrophysiology, PD 102807 was the only subtype-selective antagonist that significantly blocked cholinergic depression of inhibitory postsynaptic currents (IPSCs), an effect that was also blocked by the non-selective antagonist atropine [1]. In contrast, antagonists selective for M1, M2, M3, and M5 receptors did not block this depression [2].

hippocampus synaptic transmission M4 receptor electrophysiology

High-Impact Research Applications for PD 102807: From Parkinson's to Asthma and Beyond


Investigating Levodopa-Induced Dyskinesia in Parkinson's Disease Models

PD 102807 is a validated tool for studying the role of striatal M4 receptors in LID [1]. Researchers can use intrastriatal microdialysis delivery of PD 102807 at 3 μM in 6-OHDA-lesioned rats to assess its effects on LID severity and on neurotransmitter release (GABA and glutamate) in the basal ganglia . This model allows for the precise dissection of M4 receptor contributions to dyskinesia and the evaluation of potential adjunctive therapies to L-DOPA.

Dissecting Biased M3 Receptor Signaling in Airway Smooth Muscle Pathophysiology

PD 102807 is an essential tool for investigating biased signaling at the M3 muscarinic receptor in airway smooth muscle (ASM) cells [2]. Researchers can use PD 102807 in hTERT-immortalized ASM cells to activate GRK/β-arrestin-dependent AMPK signaling and study its effects on mTORC1 inhibition and the prevention of a hypercontractile phenotype [3]. This application is critical for understanding the mechanisms of airway remodeling in asthma and COPD and for developing novel biased ligands with therapeutic potential.

Elucidating M4 Receptor Function in Hippocampal Synaptic Plasticity and Cognition

PD 102807 is the compound of choice for isolating M4 receptor-mediated effects in hippocampal circuitry [4]. By applying PD 102807 in ex vivo hippocampal slice preparations, researchers can selectively block cholinergic depression of inhibitory transmission, a process uniquely dependent on M4 receptors [5]. This application is vital for studies investigating the cholinergic modulation of synaptic plasticity, learning, and memory, and for understanding the role of M4 receptors in cognitive disorders.

Comparative Pharmacology of M4-Selective Antagonists

PD 102807 serves as a benchmark compound for characterizing novel M4 muscarinic receptor ligands [6]. In head-to-head binding and functional assays (e.g., [3H]-NMS binding and GTP-γ-S assays), PD 102807's established selectivity profile (e.g., 72-fold M4 vs. M1) provides a reference point for evaluating the potency and selectivity of new chemical entities targeting the M4 receptor [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 102807

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.